molecular formula C13H16NO4P B14289891 Diethyl (2-cyano-3-phenyloxiran-2-yl)phosphonate CAS No. 113966-58-8

Diethyl (2-cyano-3-phenyloxiran-2-yl)phosphonate

Cat. No.: B14289891
CAS No.: 113966-58-8
M. Wt: 281.24 g/mol
InChI Key: QAXFGOKJKGYCCM-UHFFFAOYSA-N
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Description

Diethyl (2-cyano-3-phenyloxiran-2-yl)phosphonate is an organophosphorus compound that features a cyano group, a phenyl group, and an oxirane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl (2-cyano-3-phenyloxiran-2-yl)phosphonate typically involves the reaction of diethyl phosphite with an appropriate epoxide precursor. One common method involves the use of a base-catalyzed reaction where diethyl phosphite reacts with 2-cyano-3-phenyloxirane under mild conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving continuous monitoring and control of reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

Diethyl (2-cyano-3-phenyloxiran-2-yl)phosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonate esters.

    Reduction: Reduction reactions can convert the cyano group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can react with the oxirane ring under basic or acidic conditions.

Major Products

    Oxidation: Phosphonate esters.

    Reduction: Amino derivatives.

    Substitution: Substituted oxirane derivatives.

Scientific Research Applications

Diethyl (2-cyano-3-phenyloxiran-2-yl)phosphonate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.

    Biology: Investigated for its potential as a biochemical probe due to its reactive oxirane ring.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of diethyl (2-cyano-3-phenyloxiran-2-yl)phosphonate involves its reactive functional groups. The oxirane ring can undergo ring-opening reactions with nucleophiles, while the cyano group can participate in various addition reactions. These reactive sites make the compound versatile in forming covalent bonds with target molecules, which is crucial in its applications as a synthetic intermediate and biochemical probe .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl (2-cyano-3-methyloxiran-2-yl)phosphonate
  • Diethyl (2-cyano-3-ethyloxiran-2-yl)phosphonate
  • Diethyl (2-cyano-3-butyloxiran-2-yl)phosphonate

Uniqueness

Diethyl (2-cyano-3-phenyloxiran-2-yl)phosphonate is unique due to the presence of the phenyl group, which can influence its reactivity and interaction with other molecules. This structural feature can enhance its utility in specific synthetic and biochemical applications compared to its analogs with different substituents .

Properties

CAS No.

113966-58-8

Molecular Formula

C13H16NO4P

Molecular Weight

281.24 g/mol

IUPAC Name

2-diethoxyphosphoryl-3-phenyloxirane-2-carbonitrile

InChI

InChI=1S/C13H16NO4P/c1-3-16-19(15,17-4-2)13(10-14)12(18-13)11-8-6-5-7-9-11/h5-9,12H,3-4H2,1-2H3

InChI Key

QAXFGOKJKGYCCM-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C1(C(O1)C2=CC=CC=C2)C#N)OCC

Origin of Product

United States

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